molecular formula C11H11F3N2O3 B195207 O-Flutamide CAS No. 151262-93-0

O-Flutamide

Cat. No. B195207
CAS RN: 151262-93-0
M. Wt: 276.21 g/mol
InChI Key: ZMFQELZYFBRXFJ-UHFFFAOYSA-N
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Description

Flutamide is a nonsteroidal antiandrogen . It works by blocking the effects of androgen (a male hormone), to stop the growth and spread of cancer cells . It is used together with a luteinizing hormone-releasing hormone (LHRH) agonist to treat metastatic prostate cancer in men .


Synthesis Analysis

Flutamide has been synthesized conveniently in high yields and by an economically beneficial method . Benzotrifluoride was first nitrated and the product was reduced and acylated in one pot in the presence of iron powder and isobutyric acid to produce 3‐trifluoroisobutyranilide . Finally, flutamide was produced by further nitration .


Chemical Reactions Analysis

Flutamide undergoes extensive first-pass metabolism in the liver with the production of several metabolites . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) .


Physical And Chemical Properties Analysis

Flutamide is a weak nonsteroidal, antiandrogen (NSAA) with a nitroaromatic chemical structure . When orally administered, it undergoes extensive first-pass metabolism into an active, potent, antiandrogen metabolite, 2-hydroxy-Flutamide (HF) .

Scientific Research Applications

Understanding Flutamide's Effects on Liver Disorders

Flutamide, known for its antiandrogenic properties, is primarily used in treating prostate carcinoma. However, it's been noted for its adverse effects on liver disorders. Research by Wada et al. (1999) performed a statistical analysis using multivariate logistic regression to understand the risk factors associated with liver disorders caused by flutamide. This study is significant in providing insights into the precautions and monitoring required for patients with a history of liver disorders or elevated liver enzymes when treated with flutamide (Wada et al., 1999).

Flutamide's Interaction with Androgen Receptors

Kontula et al. (1985) explored how flutamide influences androgen receptor distribution and androgen-regulated gene expression. This research is vital in understanding the mechanism of flutamide's action at the molecular level, particularly in its interaction with nuclear androgen receptors and the influence on ornithine decarboxylase gene expression (Kontula et al., 1985).

Flutamide's Role in Hepatotoxicity and Ethical Issues

Research by Giorgetti et al. (2017) discussed the hepatotoxic profiles specifically observed in female patients treated with flutamide. This study emphasizes the ethical and scientific concerns associated with off-label prescribing of flutamide, particularly in women, and the potential liability for prescribers (Giorgetti et al., 2017).

Flutamide's Impact on DNA Interaction

The study by Temerk and Ibrahim (2015) focused on the interaction between flutamide and DNA. This research is crucial for understanding the drug's mode of action, particularly in cancer treatment, by analyzing its interaction with single and double-stranded DNA and its implications for chemotherapy (Temerk & Ibrahim, 2015).

Flutamide's Metabolic Pathways and Hydrolysis

The studies by Kobayashi et al. (2012) and Watanabe et al. (2009) delve into the metabolic pathways of flutamide, highlighting the role of enzymes like arylacetamide deacetylase (AADAC) and carboxylesterase 2 (CES2) in flutamide hydrolysis. These studies contribute to a better understanding of flutamide's metabolism and the potential pathways leading to its hepatotoxic effects (Kobayashi et al., 2012); (Watanabe et al., 2009).

Mechanism of Action

Target of Action

O-Flutamide, also known as Flutamide, is a nonsteroidal antiandrogen . Its primary target is the androgen receptor (AR) . ARs are found in various tissues, but they play a crucial role in the prostate gland . By binding to these receptors, Flutamide can block the action of both endogenous and exogenous testosterone .

Mode of Action

Flutamide acts as a selective antagonist of the androgen receptor (AR), competing with androgens like testosterone and dihydrotestosterone (DHT) for binding to ARs . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . Moreover, Flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis .

Biochemical Pathways

Flutamide interferes with mitochondrial biogenesis in a concentration-dependent manner . The mtDNA copy number, ERK1/2, and PGC-1α proteins increase with the dose . Inhibition of the Nrf2 pathway also affects Flutamide-induced mtDNA copy number and expression of PGC-1α, as well as ERK1/2 expression .

Pharmacokinetics

Flutamide is rapidly absorbed following oral administration, with peak plasma concentrations of its active metabolite (2-hydroxyflutamide) attained within about 2 hours . It undergoes extensive first-pass metabolism in the liver, producing several metabolites . The major metabolic product in all species studied is 4-nitro-3-(trifluoromethyl)phenylamine .

Result of Action

The molecular and cellular effects of Flutamide’s action include alterations in gene expression related to ovarian cell proliferation, ovarian steroidogenesis, and oocyte fertilization . It also affects the expression of chemerin, apelin, and vaspin and their respective receptors in the testes of adult rats . Moreover, Flutamide has been shown to induce neuroprotection in a manner dependent on the androgen receptor .

Action Environment

Environmental factors, particularly endocrine-disrupting chemicals (EDCs), can influence the action, efficacy, and stability of Flutamide . EDCs can disrupt hormone homeostasis by interfering with the synthesis, secretion, transport, metabolism, receptor binding, or elimination of endogenous hormones . This can affect multiple signal transduction pathways, potentially altering the effects of Flutamide .

Safety and Hazards

Flutamide can cause liver damage, lung disease, sensitivity to light, elevated methemoglobin, elevated sulfhemoglobin, and deficient neutrophils . Numerous cases of liver failure and death have been reported, which has limited the use of flutamide .

Future Directions

Flutamide is taken by mouth, usually three times per day . The amount of medicine that you take depends on the strength of the medicine . If your dose is different, do not change it unless your doctor tells you to do so .

properties

IUPAC Name

2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFQELZYFBRXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164743
Record name O-Flutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Flutamide

CAS RN

151262-93-0
Record name O-Flutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151262930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Flutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-N-[6-nitro-3-trifluoromethyl)-phenyl]-propanamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-FLUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G1HB13G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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